4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
Researchers often face batch-to-batch variability in heterocyclic building blocks, delaying lead optimization. This compound solves that with a dual reactive architecture. Key benefits: 1. The 4-chloro substituent enables reliable SNAr and cross-coupling, streamlining SAR exploration. 2. The 6-sulfonamide group provides a critical hydrogen-bond anchor for kinase hinge regions. 3. Consistent ≥98% purity minimizes side-product interference. Procurement managers benefit from expedited global shipping and 1-3 week lead times, ensuring uninterrupted medicinal chemistry workflows.
Technical Parameters
Basic Identity
| Product Name | 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
|---|---|
| Molecular Formula | C6H4ClN3O2S2 |
| Molecular Weight | 249.7 g/mol |
Structural Identifiers
| SMILES | C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N |
|---|---|
| InChI | InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12) |
| InChIKey | FDJISMAXRNGVKR-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide: Chemical Identity and Properties
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide (CAS 1342732-53-9) is a heterocyclic small molecule featuring a fused thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a primary sulfonamide group at the 6-position . Its molecular formula is C6H4ClN3O2S2 with a molecular weight of 249.7 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry for the preparation of kinase inhibitors and other bioactive molecules .
Why Generic Analogs Cannot Substitute This Compound
The compound's dual functional groups confer distinct reactivity and physicochemical properties that cannot be replicated by simple analogs. The 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 6-sulfonamide moiety introduces acidity, polarity, and hydrogen-bonding capacity. Changing the halogen (e.g., to a fluoro or methyl group) or the sulfonamide position alters both the synthetic utility and the physicochemical profile, thereby impacting downstream applications . Without a comparative evidence base, generic substitution is high-risk.
Replacing Cl with F or methyl may alter SNAr reactivity and coupling outcomes, affecting downstream synthesis
Relocating the sulfonamide group changes acidity and hydrogen‑bonding geometry, impacting target binding design
The combination of 4‑Cl and 6‑sulfonamide defines reactivity and physicochemical profile; mono‑functional analogs do not replicate this
Quantitative Differentiation Evidence
Research and Industrial Application Scenarios
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